molecular formula C13H10FNO2 B167071 4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 128843-61-8

4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B167071
M. Wt: 231.22 g/mol
InChI Key: GNMRXQTZWYXHMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-Fluorobenzoyl chloride” involves the reaction of fluorobenzene with glutaric anhydride under Friedel-Crafts conditions using aluminium chloride at 0°C . The reaction is done in methylene chloride medium .


Molecular Structure Analysis

The molecular structure of “4-Fluorobenzoyl chloride” is represented by the formula C7H4ClFO . The molecular weight is 158.557 .


Chemical Reactions Analysis

“4-Fluorobenzoyl chloride” is a versatile intermediate in the synthesis of a wide range of organic compounds . It is used in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs, analgesics, and anti-cancer agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluorobenzoic acid” include a density of 1.3±0.1 g/cm3, boiling point of 253.7±13.0 °C at 760 mmHg, and a flash point of 107.2±19.8 °C .

Scientific Research Applications

Synthesis of Fluorinated Pyrroles

Riccardo Surmont and colleagues (2009) developed a new method for synthesizing 3-fluoropyrroles, presenting an efficient pathway from 2-aryl-5-(bromomethyl)-1-pyrrolines through electrophilic alpha,alpha-difluorination. This process illustrates the broader chemical interest in fluorinated pyrrole derivatives due to their unique properties and potential applications in medicinal chemistry and materials science (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).

Pyrrole Derivatives as Intermediates

The work by Paul Clarke et al. (1985) on transforming 3-formylchromones into pyrroles and pyridines underscores the versatility of pyrrole derivatives as synthetic intermediates. This study highlights how different nucleophiles can lead to the formation of various pyrrole and pyridine derivatives, showcasing the chemical reactivity and potential for generating bioactive compounds (Clarke, Fitton, Kosmirak, Suschitzky, & Suschitzky, 1985).

Antimicrobial Applications

The synthesis of novel pyrazole derivatives based on phenylpyrazole-4-carbaldehyde and their screening for antimicrobial activities, as reported by H. Al-Ghamdi (2019), demonstrates the potential of pyrrole-related compounds in developing new antimicrobial agents. This research adds to the body of knowledge on the medicinal chemistry applications of pyrrole derivatives (Al-Ghamdi, 2019).

Supramolecular Chemistry

A study by Dimosthenis P. Giannopoulos et al. (2014) introduces a {Mn(III)25} barrel-like cluster using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand. This work exemplifies the application of pyrrole derivatives in supramolecular chemistry, particularly in designing single-molecule magnets with potential applications in data storage and spintronic devices (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).

Safety And Hazards

“4-Fluorobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

4-(4-fluorobenzoyl)-1-methylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-15-7-10(6-12(15)8-16)13(17)9-2-4-11(14)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMRXQTZWYXHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379028
Record name 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

CAS RN

128843-61-8
Record name 4-(4-Fluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128843-61-8
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